![molecular formula C16H13N3OS B2685724 N-([2,3'-bipyridin]-5-ylmethyl)噻吩-3-甲酰胺 CAS No. 2034400-62-7](/img/structure/B2685724.png)

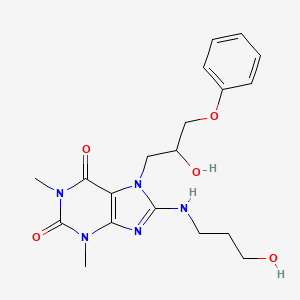

N-([2,3'-bipyridin]-5-ylmethyl)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives often involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . In a study, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .

Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .

科学研究应用

合成和结构分析

噻吩羧酰胺衍生物的合成和表征涉及复杂的工艺,可生成具有多种应用潜力的化合物。例如,一项研究证明了 N-(噻吩-2-基甲基)噻吩-2-羧酰胺通过涉及噻吩-2-羰基氯和噻吩-2-基甲胺的反应合成。该化合物使用 X 射线衍射、光谱技术和元素分析进行了广泛表征。DFT/B3LYP/6-311++G(d,p) 级别的理论计算提供了对优化几何形状和化学活性参数的见解,显示出实验和理论几何参数之间的一致性。这项研究强调了该化合物显着的抗菌活性及其与肺癌蛋白的潜在结合,表明其在抗菌和抗癌研究中的适用性 (Cakmak 等,2022)。

抗癌和抗菌潜力

噻吩羧酰胺衍生物的探索延伸到它们的抗癌和抗菌特性。在一项研究中,合成了 N-((6-甲基吡啶-2-基)氨基甲酰基硫)噻吩-2-羧酰胺及其金属配合物等衍生物,并显示出对 MCF-7 乳腺癌细胞的显着抗氧化和抗癌活性。这些化合物通过各种技术进行表征,包括 FT-IR、NMR 和 X 射线衍射,为开发潜在的治疗剂提供了基础 (Yeşilkaynak,2016)。

光伏和传感应用

此外,噻吩羧酰胺衍生物已被发现具有光伏和传感应用的潜力。新型染料敏化太阳能电池配体的设计和合成,例如噻吩羧酰胺衍生物的 Ru(II) 配合物,在类似条件下显示出显着高于传统染料的转换效率。这突出了此类化合物在提高太阳能电池效率和为可再生能源技术做出贡献方面的潜力 (Mishra 等,2009)。

环境传感

噻吩羧酰胺衍生物的环境传感能力也已得到研究。一项研究合成了一个配位聚合物,它作为一种双功能荧光传感器,用于检测硝基苯和重铬酸根阴离子等有害环境污染物。该化合物的结构通过单晶 X 射线衍射分析和其他表征方法确定,展示了其在环境监测和安全方面的效用 (Kan & Wen,2017)。

未来方向

Thiophene and its substituted derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

作用机制

Target of Action

It’s structurally related to a class of compounds known as thiophene carboxamides . These compounds have been found to exhibit potent antitumor activity through the inhibition of mitochondrial complex I .

Mode of Action

Based on its structural similarity to other thiophene carboxamides, it may interact with its targets (such as mitochondrial complex i) and inhibit their function . This inhibition could lead to changes in cellular processes, potentially contributing to its observed effects.

Biochemical Pathways

The inhibition of mitochondrial complex i, a key component in the electron transport chain, can disrupt atp production and increase reactive oxygen species, leading to cell death . This mechanism is often exploited in the development of antitumor agents.

Result of Action

Based on the known effects of similar thiophene carboxamides, it may induce cell death in tumor cells by disrupting atp production and increasing reactive oxygen species through the inhibition of mitochondrial complex i .

生化分析

Biochemical Properties

It is known that thiophene carboxamides can interact with various enzymes and proteins . For instance, some thiophene-2-carboxamide derivatives have shown inhibitory effects on certain enzymes such as urease and butyrylcholinesterase

Cellular Effects

Some thiophene carboxamides have demonstrated antitumor activity, suggesting they may influence cell function . These compounds could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(14-5-7-21-11-14)19-9-12-3-4-15(18-8-12)13-2-1-6-17-10-13/h1-8,10-11H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMPUVJBWDRGAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-chloro-4-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2685643.png)

![N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2685644.png)

![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B2685645.png)

![Tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B2685648.png)

![Methyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2685653.png)

![1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2685657.png)

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chlorobenzoate](/img/structure/B2685658.png)

![4-(1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2685664.png)